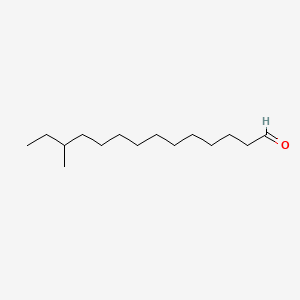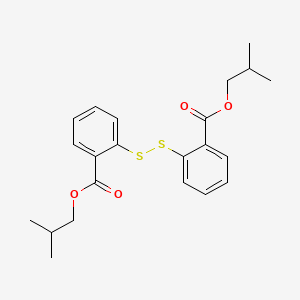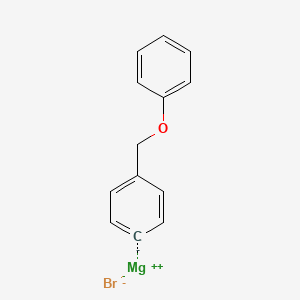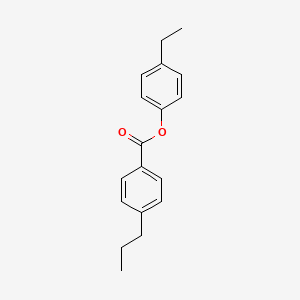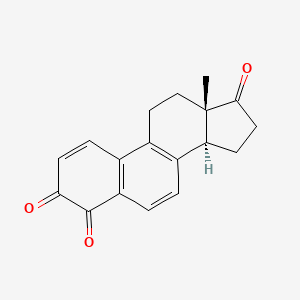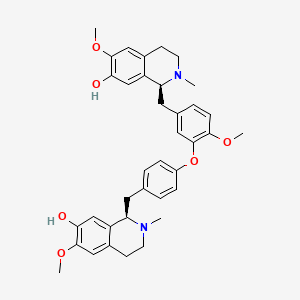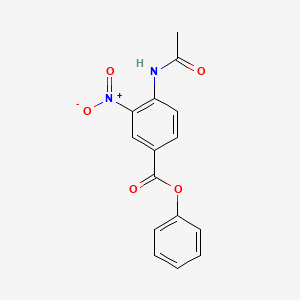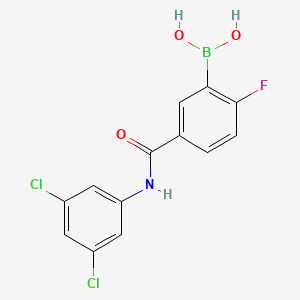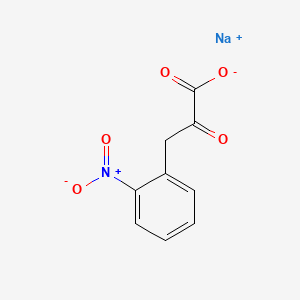![molecular formula C18H19N7O B12647319 1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)- is a complex heterocyclic compound that features an imidazo[4,5-c]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The imidazo[4,5-c]pyridine scaffold is known for its biological activity and is often explored for its therapeutic potential.
準備方法
The synthesis of 1H-Imidazo[4,5-c]pyridine derivatives typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with various aldehydes and ketones can lead to the formation of imidazo[4,5-c]pyridine derivatives . Industrial production methods often employ catalytic processes to enhance yield and efficiency. Recent advancements have also introduced microwave-assisted synthesis, which significantly reduces reaction times and improves product purity .
化学反応の分析
1H-Imidazo[4,5-c]pyridine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert nitro derivatives to amines.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific substituents and reaction conditions employed.
科学的研究の応用
1H-Imidazo[4,5-c]pyridine derivatives have a wide range of applications in scientific research:
Chemistry: These compounds are used as building blocks in organic synthesis and as ligands in coordination chemistry.
作用機序
The mechanism of action of 1H-Imidazo[4,5-c]pyridine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These compounds can act as inhibitors or modulators of these targets, affecting various biochemical pathways. For example, some derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression . The exact mechanism depends on the specific structure and functional groups present in the compound.
類似化合物との比較
1H-Imidazo[4,5-c]pyridine derivatives can be compared with other heterocyclic compounds such as imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines. While all these compounds share a common imidazole ring, their biological activities and applications can vary significantly:
Imidazo[1,2-a]pyridines: Known for their use as anxiolytics and sedatives.
Imidazo[1,5-a]pyridines: Often explored for their anti-inflammatory and analgesic properties.
The uniqueness of 1H-Imidazo[4,5-c]pyridine lies in its ability to interact with a diverse range of biological targets, making it a versatile scaffold for drug development .
特性
分子式 |
C18H19N7O |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
3-methyl-4-[1-methyl-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)imidazo[4,5-c]pyridin-4-yl]morpholine |
InChI |
InChI=1S/C18H19N7O/c1-11-9-26-6-5-25(11)18-17-15(24(2)10-20-17)7-13(22-18)16-12-3-4-19-14(12)8-21-23-16/h3-4,7-8,10-11,19H,5-6,9H2,1-2H3 |
InChIキー |
XCOKOJKTXOLUTM-UHFFFAOYSA-N |
正規SMILES |
CC1COCCN1C2=C3C(=CC(=N2)C4=C5C=CNC5=CN=N4)N(C=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




